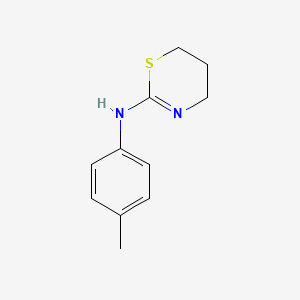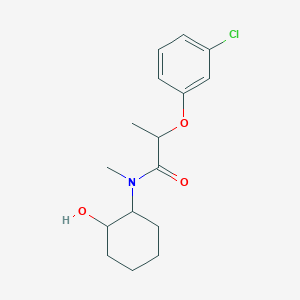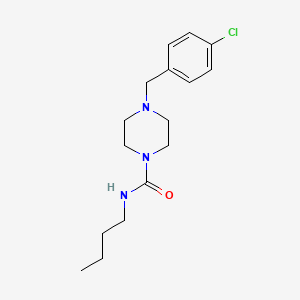
2-(2-fluorophenyl)-N-(1-phenylpropyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-fluorophenyl)-N-(1-phenylpropyl)acetamide, also known as FPPP, is a synthetic compound that belongs to the family of phenylacetamides. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 277.36 g/mol. FPPP has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
作用機序
2-(2-fluorophenyl)-N-(1-phenylpropyl)acetamide is believed to exert its effects on the brain by modulating the activity of certain neurotransmitters, particularly dopamine and serotonin. It has been shown to bind to the dopamine transporter and inhibit the reuptake of dopamine, leading to increased levels of dopamine in the brain. This mechanism of action is similar to that of other drugs such as cocaine and amphetamines, which also act by inhibiting dopamine reuptake.
Biochemical and Physiological Effects:
2-(2-fluorophenyl)-N-(1-phenylpropyl)acetamide has been shown to produce a range of biochemical and physiological effects in the body. It has been shown to increase locomotor activity and produce a stimulant-like effect in animals, similar to that of other drugs such as cocaine and amphetamines. 2-(2-fluorophenyl)-N-(1-phenylpropyl)acetamide has also been shown to increase levels of dopamine and serotonin in the brain, leading to changes in mood and behavior.
実験室実験の利点と制限
One of the main advantages of using 2-(2-fluorophenyl)-N-(1-phenylpropyl)acetamide in scientific research is its ability to modulate the activity of dopamine and serotonin, two important neurotransmitters that play a key role in many physiological processes. 2-(2-fluorophenyl)-N-(1-phenylpropyl)acetamide has also been shown to produce consistent and reproducible results in laboratory experiments, making it a valuable research tool. However, 2-(2-fluorophenyl)-N-(1-phenylpropyl)acetamide also has some limitations, including its potential for abuse and its potential to produce unwanted side effects in animals and humans.
将来の方向性
There are many potential future directions for research on 2-(2-fluorophenyl)-N-(1-phenylpropyl)acetamide and its applications in neuroscience. Some possible areas of exploration include:
1. Investigating the effects of 2-(2-fluorophenyl)-N-(1-phenylpropyl)acetamide on other neurotransmitter systems, such as glutamate and GABA.
2. Exploring the potential therapeutic applications of 2-(2-fluorophenyl)-N-(1-phenylpropyl)acetamide for neurological disorders such as Parkinson's disease and depression.
3. Developing new analogs of 2-(2-fluorophenyl)-N-(1-phenylpropyl)acetamide with improved pharmacological properties and reduced potential for abuse.
4. Investigating the long-term effects of 2-(2-fluorophenyl)-N-(1-phenylpropyl)acetamide on brain function and behavior, particularly with regard to addiction and dependence.
Overall, 2-(2-fluorophenyl)-N-(1-phenylpropyl)acetamide is a promising research tool with many potential applications in neuroscience. Its ability to modulate the activity of dopamine and serotonin makes it a valuable tool for investigating the mechanisms of action of these important neurotransmitters, and its potential therapeutic applications make it a promising candidate for future drug development efforts.
合成法
2-(2-fluorophenyl)-N-(1-phenylpropyl)acetamide can be synthesized through a multi-step process involving the reaction of 2-fluoroaniline with 1-phenylpropan-1-ol, followed by the conversion of the resulting intermediate to the final product using acetic anhydride. The synthesis of 2-(2-fluorophenyl)-N-(1-phenylpropyl)acetamide requires specialized equipment and expertise, and should only be conducted by trained professionals in a controlled laboratory setting.
科学的研究の応用
2-(2-fluorophenyl)-N-(1-phenylpropyl)acetamide has been used in various scientific research studies, particularly in the field of neuroscience. It has been shown to have potential applications as a research tool for investigating the mechanisms of action of certain neurotransmitters, such as dopamine and serotonin. 2-(2-fluorophenyl)-N-(1-phenylpropyl)acetamide has also been used to study the effects of certain drugs and chemicals on the brain, and to explore potential treatments for neurological disorders such as Parkinson's disease and depression.
特性
IUPAC Name |
2-(2-fluorophenyl)-N-(1-phenylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO/c1-2-16(13-8-4-3-5-9-13)19-17(20)12-14-10-6-7-11-15(14)18/h3-11,16H,2,12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMTYHSRQVBBME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)CC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenyl)-N-(1-phenylpropyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-tert-butyl-6-[(isopropylthio)acetyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5305717.png)
![N-bicyclo[2.2.1]hept-2-yl-3-(2-methoxyphenyl)acrylamide](/img/structure/B5305730.png)

![2-phenoxy-N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B5305761.png)
![[4-(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)phenyl]methanol](/img/structure/B5305769.png)
![2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]acetamide](/img/structure/B5305774.png)
![4-{[3-(2-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]methyl}-2,6-dimethylphenol](/img/structure/B5305779.png)
![2-[2-(2-chlorophenyl)vinyl]-3-(2-phenylethyl)-4(3H)-quinazolinone](/img/structure/B5305783.png)
![2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1,3-benzothiazole](/img/structure/B5305795.png)


![{4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]phenyl}(3-fluorophenyl)methanone](/img/structure/B5305808.png)
![2-[2-(2,4-dichlorophenyl)vinyl]-3-(3-hydroxyphenyl)-4(3H)-quinazolinone](/img/structure/B5305815.png)
![N-[4-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B5305824.png)